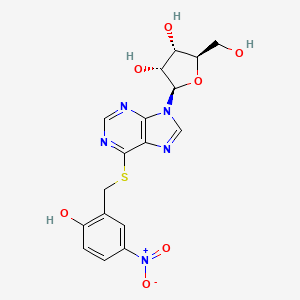

S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine

Overview

Description

S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine typically involves the reaction of 2-hydroxy-5-nitrobenzyl chloride with 6-thioinosine under controlled conditions. The process begins with the preparation of 2-hydroxy-5-nitrobenzyl chloride, which is achieved by reacting 2-hydroxy-5-nitrobenzaldehyde with thionyl chloride. This intermediate is then reacted with 6-thioinosine in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and purification systems to handle the large volumes and maintain consistency.

Chemical Reactions Analysis

Types of Reactions

S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the benzyl moiety .

Scientific Research Applications

Pharmacological Applications

1.1 Adenosine Receptor Studies

NBTI is primarily recognized for its role as an inhibitor of nucleoside transport , specifically targeting the equilibrative nucleoside transporter (ENT) system. This inhibition allows researchers to study the effects of adenosine in various biological systems without interference from adenosine transport mechanisms.

- Mechanism : NBTI selectively inhibits the uptake of adenosine, leading to increased extracellular concentrations, which facilitates the study of adenosine receptor activation without the confounding effects of its rapid clearance from the extracellular space .

1.2 Cardiovascular Research

In cardiovascular studies, NBTI has been utilized to assess the negative inotropic effects of adenosine on cardiac tissues. It has been shown to enhance the direct negative inotropic response when used in conjunction with other agents like FSCPX, a selective A1 adenosine receptor antagonist .

- Case Study : In isolated guinea pig atria experiments, NBTI was co-administered with FSCPX to investigate their combined effects on adenosine's action. The results indicated a paradoxical enhancement of adenosine's effects due to NBTI's inhibition of adenosine clearance .

Mechanistic Insights

2.1 Interaction with Other Compounds

Research has demonstrated that NBTI interacts with various pharmacological agents, influencing their efficacy and potency:

- FSCPX Interaction : The combination of FSCPX and NBTI alters the concentration-response curves for adenosine, indicating that FSCPX can modulate the effects of NBTI by affecting endogenous adenosine levels rather than simply acting as a competitive antagonist .

2.2 In Silico Modeling

Advanced computational models have been developed to simulate the interactions between NBTI and other compounds, providing insights into their mechanisms at a molecular level. These models help predict how changes in concentration affect receptor responses and can guide experimental design .

Research Findings and Data Tables

The following table summarizes key findings from studies involving NBTI:

Mechanism of Action

The mechanism of action of S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

2-Hydroxy-5-nitrobenzyl bromide: Shares the benzyl moiety but differs in its reactivity and applications.

6-Thioinosine: The parent compound of the thioinosine moiety, used in similar biochemical studies.

Uniqueness

S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine is unique due to the combination of the nitrobenzyl and thioinosine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine (NBTI) is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of NBTI

NBTI is primarily recognized as a selective inhibitor of nucleoside transporters, particularly the equilibrative nucleoside transporter (ENT1). This inhibition plays a crucial role in modulating adenosine levels within cells, which has significant implications for various physiological and pathological processes.

The biological activity of NBTI is largely attributed to its ability to inhibit ENT1, leading to increased extracellular concentrations of adenosine. This results in prolonged effects of adenosine signaling pathways, which are involved in numerous biological processes including:

- Cardiovascular Regulation : NBTI enhances the negative inotropic effects of adenosine by preventing its cellular uptake, thereby prolonging its action on cardiac tissues .

- Neuroprotection : Increased adenosine levels can offer neuroprotective effects, potentially benefiting conditions such as ischemia and neurodegenerative diseases .

Biological Activity and Therapeutic Potential

Research has demonstrated the following biological activities associated with NBTI:

- Anticancer Activity : NBTI’s modulation of adenosine levels may contribute to its anticancer properties by altering tumor microenvironments and enhancing the efficacy of chemotherapeutic agents .

- Antimicrobial Properties : Preliminary studies suggest that NBTI may exhibit antimicrobial effects, although further research is needed to establish its efficacy against specific pathogens.

Table 1: Summary of Key Studies on NBTI

Detailed Research Findings

- Cardiac Studies : In isolated guinea pig atria, NBTI was shown to significantly enhance the effects of adenosine by inhibiting its uptake. This led to a more pronounced negative inotropic response, suggesting potential applications in treating heart conditions where modulation of adenosine is beneficial .

- Cancer Research : A study highlighted that NBTI could enhance the uptake and efficacy of gemcitabine in pancreatic cancer cells by modulating nucleoside transport mechanisms. High levels of ENT1 were associated with better patient outcomes, indicating that targeting this pathway could improve therapeutic responses .

- Neuroprotection : Research indicates that by increasing extracellular adenosine concentrations, NBTI may provide protective effects against neuronal damage during ischemic events, although specific mechanisms remain under investigation .

Properties

IUPAC Name |

2-(hydroxymethyl)-5-[6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O7S/c23-4-11-13(25)14(26)17(29-11)21-7-20-12-15(21)18-6-19-16(12)30-5-8-3-9(22(27)28)1-2-10(8)24/h1-3,6-7,11,13-14,17,23-26H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTSTPIAQOSGHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56964-73-9 | |

| Record name | S-(2-Hydroxy-5-nitrobenzyl)-6-thioinosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.